Product packaging for Butyl aminoacetate hydrochloride(Cat. No.:CAS No. 13048-99-2)

Butyl aminoacetate hydrochloride

Cat. No.: B086200
CAS No.: 13048-99-2
M. Wt: 167.63 g/mol
InChI Key: ZPWHHLDCVYWJJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Foundational Significance in Amino Acid Chemistry

In the realm of amino acid chemistry, particularly in peptide synthesis, protecting reactive functional groups is crucial to prevent undesired side reactions. google.comnih.gov Tert-butyl aminoacetate hydrochloride exemplifies this principle, where the amino group of glycine (B1666218) is protonated as a hydrochloride salt and the carboxyl group is masked as a tert-butyl ester. google.com This protection strategy is fundamental for the controlled and sequential formation of peptide bonds. nih.gov

The tert-butyl group is a key component of one of the major strategies in solid-phase peptide synthesis (SPPS), the 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) method. nih.gov In this approach, the Nα-amino group is protected by the base-labile Fmoc group, while reactive amino acid side chains and the C-terminus are protected by acid-labile groups, such as tert-butyl esters. nih.govyoutube.com The tert-butyl ester of glycine can be selectively cleaved at the end of the synthesis or at a specific step using a strong acid like trifluoroacetic acid (TFA), which regenerates the free carboxylic acid without affecting other protecting groups. youtube.com This "orthogonal" protection scheme allows for the precise construction of complex peptide sequences. nih.gov The stability of the tert-butyl ester under the basic conditions used to remove the Fmoc group makes it an ideal choice for this synthetic strategy. nih.govyoutube.com

Multidisciplinary Relevance Across Synthetic, Biological, and Materials Sciences

The utility of tert-butyl aminoacetate hydrochloride extends far beyond fundamental peptide chemistry, demonstrating significant relevance in a variety of scientific fields.

Synthetic Chemistry : It serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules and amino acid derivatives. chemimpex.com Its predictable reactivity and stability make it a reliable building block in multi-step synthetic pathways.

Biological and Pharmaceutical Sciences : This compound is instrumental in the development of pharmaceuticals. chemimpex.com It is used in the creation of prodrugs, which can enhance the bioavailability and efficacy of therapeutic agents. chemimpex.com Furthermore, it is a key starting material for synthesizing medicines that mediate the expression of estrogen and progesterone (B1679170) receptors and for creating histone deacetylase inhibitor compounds. google.com Researchers also utilize it in biochemical assays to investigate enzyme activities and protein interactions, which provides insights into metabolic pathways. chemimpex.com

Materials Science and Cosmetics : In materials science, the compound has found applications in the synthesis of specialized molecules like peptide nucleic acids (PNA) and O-glycopeptides. ug.edu.pl In the cosmetics industry, it is used as a moisturizing agent in various formulations to improve skin hydration. chemimpex.com

Table 2: Summary of Applications

Field Specific Application Reference(s)
Synthetic Chemistry Intermediate for peptide synthesis chemimpex.comsigmaaldrich.com
Building block for complex molecules
Biological Sciences Study of amino acid metabolism
Biochemical assays for enzyme activity chemimpex.com
Pharmaceutical Sciences Production of pharmaceuticals and agrochemicals
Development of prodrugs for enhanced bioavailability chemimpex.com
Synthesis of nutritional supplements chemimpex.com
Cosmetics Moisturizing agent in skin hydration products chemimpex.com

Current Research Trajectories and Prospective Investigations

Current research continues to leverage tert-butyl aminoacetate hydrochloride in established areas while also exploring new frontiers. The synthesis of novel, complex, and fragile peptides remains a significant focus, where the specific properties of the tert-butyl protecting group are advantageous. chemimpex.comnih.gov Its role in combinatorial chemistry for constructing libraries of small molecules and peptides is also an active area of investigation, aiming to accelerate drug discovery and materials development. nih.gov

Prospective investigations are likely to focus on its application in creating advanced biomaterials and new therapeutic agents. chemimpex.com The development of more efficient and environmentally friendly synthetic methods utilizing this and similar building blocks is an ongoing goal in green chemistry. As our understanding of biological pathways deepens, the use of isotopically labeled versions of tert-butyl aminoacetate hydrochloride may become more prevalent in metabolic and proteomic studies. The compound's favorable properties, including its solubility and compatibility with various solvents, ensure its continued and expanding utility in diverse research and industrial applications. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14ClNO2 B086200 Butyl aminoacetate hydrochloride CAS No. 13048-99-2

Properties

IUPAC Name

butyl 2-aminoacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-2-3-4-9-6(8)5-7;/h2-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWHHLDCVYWJJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065338
Record name Glycine, butyl ester, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7065338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13048-99-2
Record name Glycine, butyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13048-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, butyl ester, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013048992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, butyl ester, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glycine, butyl ester, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7065338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl aminoacetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.643
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies and Chemical Transformations of Tert Butyl Aminoacetate Hydrochloride

Strategic Approaches to Esterification and Amine Protection

The synthesis of tert-butyl aminoacetate hydrochloride itself, along with its subsequent use in more complex syntheses, relies on carefully controlled reaction conditions to ensure high yields and purity. The strategic protection of the amine and carboxylic acid functionalities is paramount for its successful application.

Optimized Esterification Reactions and Reaction Conditions

The direct esterification of glycine (B1666218) to its tert-butyl ester is a common method for preparing the parent compound. One effective approach involves the reaction of glycine with tert-butyl acetate (B1210297) in the presence of a strong acid catalyst, such as perchloric acid. google.com This method circumvents the need for pre-protection of the amino group. Optimization of this reaction requires careful control over several parameters to maximize the yield and purity of the resulting tert-butyl aminoacetate hydrochloride. Key to the success of this synthesis is the post-reaction workup, which typically involves neutralization to a specific pH to facilitate the separation of the organic layer containing the desired ester, followed by precipitation of the hydrochloride salt.

Another established method for the synthesis of tert-butyl aminoacetate involves the reaction of t-butyl chloroacetate (B1199739) with sodium azide, followed by reduction of the resulting t-butyl azidoacetate. orgsyn.org This multi-step process ultimately yields the free base, which can then be converted to the hydrochloride salt.

Below is a table summarizing optimized reaction conditions for the synthesis of tert-butyl aminoacetate hydrochloride:

ReactantsCatalyst/ReagentSolventTemperature (°C)Reaction Time (hours)Key Workup Steps
Glycine, tert-butyl acetatePerchloric acidNone (neat)15-2518-24Neutralization with alkali hydroxide, extraction, and precipitation with HCl. google.com
t-Butyl chloroacetate, Sodium azide-Acetone-waterReflux18Distillation of acetone, extraction, and subsequent reduction. orgsyn.org

Application of Orthogonal Protecting Groups in Complex Syntheses

In the realm of complex chemical synthesis, particularly in solid-phase peptide synthesis (SPPS), the concept of orthogonal protecting groups is fundamental. nih.govbiosynth.comresearchgate.net Orthogonality refers to the ability to selectively remove one protecting group in the presence of others by using different chemical conditions. biosynth.comiris-biotech.de Tert-butyl aminoacetate hydrochloride is a key player in the widely used Fmoc/tBu and Boc/Bzl protection strategies. nih.govresearchgate.net

In the Fmoc/tBu strategy, the Nα-amino group of the growing peptide chain is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group, while the side chains of trifunctional amino acids are protected by the acid-labile tert-butyl (tBu) group or other acid-labile groups. biosynth.comiris-biotech.de The tert-butyl ester of tert-butyl aminoacetate hydrochloride is stable to the basic conditions (e.g., piperidine) used to remove the Fmoc group during each coupling cycle. iris-biotech.de It is, however, readily cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA) during the final deprotection and cleavage of the peptide from the solid support. iris-biotech.depeptide.com

Similarly, in the Boc/Bzl strategy, the Nα-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group, and side chains are protected by benzyl-based groups, which require stronger acidic conditions for removal. peptide.com The tert-butyl ester can be selectively cleaved under specific acidic conditions that may leave other protecting groups intact, offering a degree of orthogonality.

The application of tert-butyl aminoacetate hydrochloride within these orthogonal schemes allows for the precise and sequential construction of complex peptides and other molecules, preventing unwanted side reactions and ensuring the integrity of the final product. nih.gov

Design and Synthesis of Functionalized Derivatives and Analogs

The versatility of tert-butyl aminoacetate hydrochloride extends to its use as a scaffold for the design and synthesis of a wide array of functionalized derivatives and analogs. These modifications are crucial for applications ranging from peptide chemistry to the development of novel therapeutic and diagnostic agents.

Derivatization for Peptide Synthesis and Conjugation

Tert-butyl aminoacetate hydrochloride is a valuable starting material for the synthesis of non-natural amino acids and for the conjugation of peptides to other molecules. Its free amino group can be readily acylated or alkylated to introduce a variety of functionalities.

For instance, it has been employed in the synthesis of recognition-encoded melamine (B1676169) oligomers, where it is reacted with cyanuric chloride to form a dichlorotriazine building block. capes.gov.brnih.gov This derivative is then used in a stepwise synthesis to create complex oligomeric structures. Furthermore, tert-butyl aminoacetate hydrochloride has been used in the preparation of chelating agents for radiometals, highlighting its role in the development of theranostic agents. ub.edu In one example, it was reacted with a larger molecule to introduce a glycine moiety, which can influence the biological properties of the final conjugate. ub.edu

The following table showcases examples of derivatization of tert-butyl aminoacetate hydrochloride for peptide synthesis and conjugation:

Derivative TypeSynthetic ApplicationReference
Dichlorotriazine derivativeSynthesis of recognition-encoded melamine oligomers capes.gov.brnih.gov
Glycine conjugatePreparation of HBED-bisphosphonate chelators for radiometals ub.edu
Peptide mimeticsSolid-phase synthesis of C-terminally modified peptide mimetics nih.gov

Synthesis of Substituted Aminoacetate Hydrochlorides

The core structure of tert-butyl aminoacetate hydrochloride can be further modified to create a library of substituted aminoacetate hydrochlorides. These substitutions can be introduced at the nitrogen atom or the α-carbon, leading to a diverse range of chemical properties and potential applications.

N-substitution can be achieved through various methods, including reductive amination or direct alkylation. These modifications are often performed to create building blocks for peptidomimetics or to modulate the electronic and steric properties of the amino acid.

Enantioselective Synthesis and Chiral Induction Methodologies

The development of enantioselective methods for the synthesis of α-substituted amino acids is a significant area of research. Tert-butyl aminoacetate hydrochloride and its derivatives serve as excellent prochiral substrates for such transformations.

One notable approach involves the catalytic phase-transfer alkylation of a Schiff base derived from glycine tert-butyl ester. By employing a chiral phase-transfer catalyst, such as a derivative of a Cinchona alkaloid, highly enantioselective alkylation of the α-carbon can be achieved. nih.gov This method allows for the synthesis of a variety of α-alkyl-alanines with high enantiomeric excess. nih.gov

Another powerful strategy utilizes chiral auxiliaries. In this approach, the amino group of tert-butyl aminoacetate is attached to a chiral molecule that directs the stereochemical outcome of subsequent reactions at the α-carbon. For example, a chiral auxiliary derived from L-alanine has been used to control the alkylation of a glycine derivative, leading to the formation of higher amino acid derivatives with excellent enantiomeric ratios. capes.gov.br

The table below summarizes key findings in the enantioselective synthesis involving tert-butyl aminoacetate derivatives:

MethodologyChiral SourceSubstrateProductEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)
Catalytic Phase-Transfer AlkylationO(9)-allyl-N-2',3',4'-trifluorobenzylhydrocinchonidinium bromide2-Naphthyl aldimine of tert-butyl glycinate (B8599266)α-Alkyl-alaninesHigh ee
Chiral Auxiliary(R)- or (S)-tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate3-(Boc-Gly)-Bbdmoic derivativeHigher amino-acid derivatives>99.5:0.5 e.r.

Mechanistic Investigations of Key Reactions

The synthesis of tert-butyl aminoacetate hydrochloride can be achieved through several pathways, each with distinct mechanistic features. A common method involves the direct esterification of glycine with tert-butyl alcohol under acidic conditions. However, alternative routes starting from different precursors have been developed to improve efficiency and yield.

One prominent method is the synthesis from glycine and tert-butyl acetate via a transesterification reaction catalyzed by a strong acid like perchloric acid. The reaction mechanism initiates with the protonation of the carbonyl oxygen of tert-butyl acetate by the acid catalyst. This protonation significantly enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the amino group of glycine. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of acetic acid to form tert-butyl glycinate. Subsequent treatment with hydrogen chloride gas or an HCl solution in an organic solvent precipitates the desired tert-butyl aminoacetate hydrochloride salt.

Another synthetic approach involves the reaction of a haloacetate ester, such as tert-butyl bromoacetate (B1195939) or tert-butyl chloroacetate, with ammonia (B1221849). researchgate.netgoogle.com This reaction is a classical nucleophilic substitution where the ammonia acts as the nucleophile, displacing the halide to form tert-butyl glycinate. The free base is then converted to its hydrochloride salt. The choice of the halogen atom can influence the reaction rate, with bromide being a better leaving group than chloride, though economic considerations often favor the use of chloroacetates in industrial settings.

A third pathway utilizes the acid-catalyzed addition of N-protected glycine, such as N-benzyloxycarbonylglycin, to isobutene. This method involves the formation of a tert-butyl carbocation from isobutene in the presence of a strong acid. The carbocation is then attacked by the carboxylate of the N-protected glycine. The final step requires the deprotection of the amino group, typically through catalytic hydrogenolysis, to yield tert-butyl glycinate, which is then converted to the hydrochloride salt. google.comorgsyn.org

Table 1: Comparison of Synthetic Routes to tert-Butyl Aminoacetate Hydrochloride

Starting Materials Key Reaction Type Catalyst/Reagent Key Mechanistic Step
Glycine, tert-Butyl AcetateTransesterificationPerchloric AcidProtonation of carbonyl oxygen to enhance electrophilicity
tert-Butyl Bromoacetate, AmmoniaNucleophilic SubstitutionAmmoniaNucleophilic attack by ammonia on the α-carbon researchgate.net
N-Benzyloxycarbonylglycine, IsobuteneAcid-catalyzed additionStrong Acid (e.g., H₂SO₄)Formation of tert-butyl carbocation and subsequent nucleophilic attack by the carboxylate google.comorgsyn.org

Principles of Green Chemistry in Process Development

The principles of green chemistry are increasingly being integrated into the process development of fine chemicals, including tert-butyl aminoacetate hydrochloride, to minimize environmental impact and enhance economic viability.

A key aspect is the selection of starting materials and reagents that are less hazardous and more sustainable. For instance, processes have been developed that utilize glycine, a readily available and inexpensive amino acid, as a direct starting material, thus avoiding the use of more hazardous halogenated precursors. google.com

Solvent selection is another critical factor. Traditional syntheses often employ volatile and toxic organic solvents. Green chemistry encourages the use of more environmentally benign solvents or, ideally, solvent-free conditions. In the context of tert-butyl aminoacetate hydrochloride synthesis, efforts have been made to use recyclable solvents. For example, in some patented processes, the organic solvent used for extraction and reaction can be recovered and reused, minimizing waste. google.com

Waste minimization is a cornerstone of green chemistry. An industrialized process for synthesizing tert-butyl glycinate has been reported that boasts of having "no three waste discharge" (referring to waste gas, wastewater, and solid waste). google.com In this process, the primary byproduct is an ammonium (B1175870) salt, which can be utilized in other industrial applications, thereby creating a more circular economy. google.com

Energy efficiency is also a significant consideration. The development of one-pot syntheses or processes that can be conducted at ambient temperature and pressure reduces energy consumption. An improved route for a related compound, 2-amino-N-tert-butyl-2-cyanoamide hydrochloride, highlights the benefits of simplifying technological operations, which leads to reduced energy and time consumption. researchgate.net This approach of process intensification is a key principle of green chemistry.

Exploration of Pharmacological and Medicinal Chemistry Applications

Utilization in Drug Candidate Synthesis and Prodrug Design

The incorporation of amino acid esters into drug design is a well-established strategy to modify the physicochemical properties of parent molecules, thereby enhancing their therapeutic potential. Butyl aminoacetate hydrochloride, as a derivative of glycine (B1666218), offers a versatile building block for such modifications.

The transformation of a biologically active compound into a prodrug by esterification with an amino acid is a common approach to improve its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) properties. Amino acid esters can enhance the water solubility of a lipophilic drug or, conversely, increase the lipophilicity of a polar drug to facilitate its passage through biological membranes.

While specific studies detailing the use of this compound as a promoiety for enhanced pharmacokinetics are limited, the principle is well-supported by research on other amino acid esters. For instance, the transport of various amino acid esters, including butyl esters, can be mediated by amino acid transporters present in the body, such as the Na+/Cl--coupled amino acid transporter ATB(0,+) nih.gov. This transporter recognizes and transports amino acid esters, suggesting that a prodrug strategy utilizing butyl aminoacetate could leverage this pathway for improved drug delivery nih.gov. The enzymatic hydrolysis of the ester bond in vivo would then release the active parent drug. The stability of such ester prodrugs is a critical factor, with studies on related compounds indicating that the rate of hydrolysis can be influenced by the structure of the linker and the amino acid promoiety acs.org.

Table 1: Examples of Amino Acid Ester Prodrugs and Their Rationale

ProdrugParent DrugAmino Acid MoietyRationale for Use
ValacyclovirAcyclovirL-ValineIncreased oral bioavailability through active transport.
ValganciclovirGanciclovirL-ValineEnhanced oral absorption via peptide transporters. nih.gov
Oseltamivir PhosphateOseltamivir Carboxylate-Ethyl ester prodrug to improve oral bioavailability.

This table illustrates the general strategy of using amino acid esters as prodrugs. Specific data for this compound prodrugs is not currently available in published literature.

The tert-butyl isomer of this compound, glycine tert-butyl ester hydrochloride, is a widely used building block in peptide synthesis and the development of other bioactive molecules ambeed.com. The tert-butyl group serves as a protecting group for the carboxylic acid functionality of glycine, allowing for the selective formation of peptide bonds at the amino group. This principle can be extended to this compound, where the butyl ester can similarly act as a protecting group during the synthesis of more complex molecules.

Assessment of Biological Activities in Therapeutic Contexts

The inherent structure of this compound, combining an amino acid and a butyl ester, suggests that it and its derivatives could exhibit a range of biological activities.

While no specific data on the cytotoxicity or antiviral activity of this compound is readily available, studies on other short-chain amino acid esters provide some context. For instance, the cytotoxicity of amino acid esters has been evaluated against various cell lines, with the toxicity profile often being influenced by the length of the alkyl chain and the nature of the amino acid nih.govmdpi.com. In the context of antiviral research, amino acid esters have been used as promoieties to enhance the delivery of antiviral nucleoside analogues drugbank.commdpi.com.

Table 2: Antiviral Activity of Representative Amino Acid Ester Prodrugs

CompoundVirusCell LineIC50 (µM)Reference
L-Valyl-AcyclovirHerpes Simplex Virus-1 (HSV-1)-- mdpi.com
Glycyl-AcyclovirHerpes Simplex Virus-1 (HSV-1)-- mdpi.com

This table provides examples of the antiviral applications of amino acid esters. Data specific to this compound is not available.

The investigation of amino acid derivatives for neuropharmacological effects, including anticonvulsant activity, is an active area of research. Glycine itself is a major inhibitory neurotransmitter in the central nervous system, which provides a rationale for exploring its derivatives for CNS activity.

Although direct studies on the anticonvulsant properties of this compound are lacking, research on other amino acid derivatives has shown promise. For example, various derivatives of amino acids have been synthesized and evaluated for their ability to protect against seizures in animal models nih.govsemanticscholar.orgffhdj.com. These studies often involve the modification of the amino acid structure to enhance its ability to cross the blood-brain barrier and interact with specific neural targets. The design of such compounds often focuses on creating antagonists of excitatory amino acid receptors nih.gov.

The search for new antimicrobial agents has led to the exploration of a wide variety of chemical scaffolds, including amino acid derivatives. The rationale behind this approach is that such compounds can mimic natural amino acids and interfere with essential metabolic pathways in microorganisms.

While there is no specific research detailing the antimicrobial activity of this compound, studies on other amino acid esters and derivatives have demonstrated their potential. For instance, a series of aminoalkyl esters of benzyldithiocarbamic acids have been shown to possess antimicrobial activity nih.gov. Furthermore, various amino acid-based compounds have been synthesized and screened for their activity against a range of bacteria and fungi mdpi.comnih.gov. The antimicrobial efficacy of these compounds is often related to their ability to disrupt microbial cell membranes or inhibit key enzymes.

Studies on Anti-inflammatory and Nociceptive Modulation

Current scientific literature lacks specific studies investigating the direct anti-inflammatory or nociceptive modulating properties of this compound. Research into the broader class of gamma-aminobutyric acid (GABA) esters has provided some initial pharmacological data. In a study evaluating various aliphatic and steroid esters of GABA, the 1-butyl ester of GABA was synthesized and tested for central neuropharmacological activity in rodents. nih.gov However, in a test for general motor activity depression in mice and rats, the 1-butyl ester was found to be inactive. nih.gov This suggests that, under the conditions of that specific assay, it did not produce the central depressant effects that might be associated with some modulators of nociception. Further targeted research is required to determine if this compound possesses any specific anti-inflammatory or analgesic properties.

Structure-Activity Relationship (SAR) Elucidation of Derivatives

The structure-activity relationship (SAR) for GABA esters, including the butyl derivative, has been a subject of investigation to understand the requirements for pharmacological activity. A key study indicated that the activity of GABA esters, following their entry into the central nervous system (CNS), is contingent on two primary factors: their lipid solubility and their capacity to release GABA through enzymatic hydrolysis. nih.gov

The study synthesized several GABA esters and evaluated their brain uptake. The data demonstrated that esterification of GABA significantly increased its ability to cross the blood-brain barrier. nih.gov This relationship between structure and brain uptake is crucial for the design of centrally acting GABAergic prodrugs.

GABA Ester DerivativeFold Increase in Brain Uptake vs. GABAMotor Activity Depression
1-Butyl ester74-foldInactive
Linolenyl ester2-foldInactive
Cholesteryl ester25-foldActive
Dexamethasone ester81-foldInactive

This interactive table summarizes the findings from a study on GABA esters, highlighting the differential brain uptake and pharmacological activity based on the ester derivative. nih.gov

The SAR findings suggest that while the butyl ester modification enhances brain penetration compared to GABA, this does not automatically confer pharmacological activity in all assays. The inactivity of the 1-butyl ester in the motor activity test, despite its significant brain uptake, underscores the complexity of the SAR, where the rate of hydrolysis to release active GABA at the target site is also a critical determinant of the ultimate biological effect. nih.gov

Preclinical Evaluation and Mechanistic Pharmacology Studies

Preclinical evaluation of the 1-butyl ester of GABA was conducted as part of a broader study on GABA esters. nih.gov The primary goal of these preclinical investigations was to assess the potential of these derivatives as prodrugs capable of delivering GABA to the brain.

The mechanistic hypothesis underlying this research is that the ester derivatives themselves are likely inactive at the GABA receptor but can traverse the blood-brain barrier more effectively than GABA due to increased lipophilicity. nih.gov Once in the CNS, they are presumed to undergo enzymatic hydrolysis, releasing the parent compound, GABA, to exert its inhibitory neurotransmitter effects. nih.gov

The preclinical data showed a significant increase in brain uptake for the 1-butyl ester. nih.gov However, the lack of effect in the motor activity assay suggests a potential failure in one of the subsequent mechanistic steps, such as insufficient or too slow hydrolysis to release GABA in concentrations high enough to produce a measurable effect in that specific test. nih.gov

CompoundTest SystemKey Finding
1-Butyl ester of GABAMouse Brain74-fold increase in uptake compared to GABA. nih.gov
1-Butyl ester of GABAMice and RatsInactive in depressing general motor activity. nih.gov

This interactive table presents key preclinical findings for the 1-butyl ester of GABA.

These findings highlight that while the prodrug strategy of using a butyl ester is successful in overcoming the blood-brain barrier, the subsequent pharmacokinetic and pharmacodynamic processes are critical for determining in vivo efficacy. Further mechanistic studies would be necessary to fully elucidate the metabolic fate and pharmacological profile of this compound.

Advanced Analytical Techniques for Characterization and Quality Control

Spectroscopic Methods for Structural Confirmation

Spectroscopy is the cornerstone for the structural elucidation of Butyl aminoacetate hydrochloride. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive structural profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for confirming the compound's structure. For the related free base, tert-butyl aminoacetate, ¹H NMR spectra show characteristic signals for the tert-butyl group protons and the methylene (B1212753) protons of the glycine (B1666218) backbone. rsc.org ¹³C NMR spectra complement this by identifying the carbon atoms of the ester, the tert-butyl group, and the glycine alpha-carbon. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions for amino acid esters include strong carbonyl (C=O) stretching vibrations and N-H bending vibrations. A study of a related compound showed distinct IR absorption frequencies (in cm⁻¹) for the carbonyl group and other structural features. rsc.org For this compound, the presence of the hydrochloride salt would also influence the N-H stretching region. An FT-Raman spectrum has also been documented for this compound. nih.gov

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern, confirming the compound's identity. The exact mass and monoisotopic mass of this compound are calculated to be 167.0713064 Da. nih.gov Electrospray Ionization (ESI-MS) is a common technique used for such compounds, which for the free base tert-butyl aminoacetate, shows a peak corresponding to the protonated molecule [M+H]⁺. rsc.org For gas chromatography-mass spectrometry (GC-MS), derivatization is often required to increase the volatility of the amino acid ester. sigmaaldrich.com

Table 1: Summary of Spectroscopic Data for Butyl Aminoacetate and its Hydrochloride Salt

Analytical Method Parameter Reported Value/Observation Reference
¹H NMR Chemical Shifts (δ) Signals corresponding to tert-butyl and methylene protons. rsc.org
¹³C NMR Chemical Shifts (δ) Resonances for carbonyl, quaternary, alpha, and methyl carbons. rsc.org
IR Spectroscopy Absorption (cm⁻¹) Characteristic peaks for C=O and N-H functional groups. rsc.org
Raman Spectroscopy Technique FT-Raman spectrum available. nih.gov
Mass Spectrometry Monoisotopic Mass 167.0713064 Da (for hydrochloride salt). nih.gov
ESI-MS Ion Peak [M+H]⁺ and [M+Na]⁺ observed for the free base. rsc.org

Chromatographic Separations for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for evaluating the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for real-time monitoring of chemical transformations. thieme.de In syntheses involving this compound, such as its N-protection or peptide coupling reactions, TLC is used to track the consumption of the starting material and the formation of the product. rsc.orggoogle.com For instance, a patent describes the use of TLC to monitor the esterification of glycine, ensuring the reaction proceeds to completion (over 90% conversion) before subsequent workup steps. google.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-throughput and sensitive technique for the quantitative analysis of amino acids and their derivatives. nih.gov It is widely used to determine the purity of this compound. A patent for the synthesis of N-protected tert-butyl glycinate (B8599266) reports using HPLC to confirm a final product purity of 99.6%. google.com In research settings, chiral HPLC is also employed to determine the enantiomeric purity of derivatives synthesized from amino acid esters, using specific columns and mobile phases to separate enantiomers. rsc.org

Gas Chromatography (GC): GC is another powerful technique for amino acid analysis, though it typically requires prior derivatization to make the analytes volatile. sigmaaldrich.comnih.gov The N-trifluoroacetyl n-butyl ester derivatives are commonly prepared for GC analysis. nih.gov Studies have shown that GC can yield results that are essentially identical to other methods like ion-exchange chromatography when analyzing the same sample hydrolysate. nih.gov The use of derivatizing agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) allows for stable derivatives that can be readily analyzed by GC-MS. sigmaaldrich.com

Table 2: Chromatographic Methods for Analysis

Technique Purpose Typical Conditions Reference
TLC Reaction Monitoring Silica gel plates; eluent systems like AcOEt/hexane. rsc.orggoogle.com
HPLC Purity Assessment Reversed-phase columns (e.g., C18); mobile phases like water/acetonitrile. google.comnih.govresearchgate.net
Chiral HPLC Enantiomeric Purity Chiral stationary phases (e.g., CHIRALPAK); mobile phases like hexane/iPrOH. rsc.org
GC Purity Assessment Requires derivatization (e.g., silylation); capillary columns. sigmaaldrich.comnih.gov

Advanced Characterization of Novel Chemical Entities

This compound often serves as a starting material for the synthesis of novel chemical entities, such as peptides or complex amino acid derivatives. The characterization of these new molecules requires a combination of the spectroscopic and chromatographic methods mentioned above, often applied in a more advanced context.

For example, in the synthesis of novel (4-nitrophenyl)sulphonamido-phenylpropanoate derivatives from L-Phenylalanine tert-butyl ester hydrochloride, a comprehensive analytical workflow was employed. rsc.org This included:

Reaction Monitoring: TLC was used to follow the progress of the sulfonylation reaction. rsc.org

Structural Confirmation: The final products were rigorously characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm their complex structures. rsc.org

Purity and Chiral Integrity: Chiral HPLC was used to determine the enantiomeric excess (ee) of the synthesized chiral molecules, confirming that the stereochemistry was maintained or inverted in a controlled manner during the reaction. rsc.org Elemental analysis was also performed to confirm the empirical formula. rsc.org

Furthermore, advanced separation techniques like non-aqueous capillary electrophoresis (CE) have been developed to evaluate the chiral discrimination of novel selectors towards N-protected amino acid derivatives. nih.gov Such methods can be used as rapid screening tools to assess the potential of new chiral selectors before committing to the more resource-intensive process of creating an HPLC chiral stationary phase. nih.gov The correlation between enantioselectivity values obtained in non-aqueous CE and HPLC has been shown to be strong, validating CE as a powerful tool in the development of new analytical methods for novel chiral compounds derived from amino acid esters. nih.gov

Computational Chemistry and in Silico Modeling

Prediction of Reactivity and Interaction Mechanisms

Understanding the reactivity of Butyl aminoacetate hydrochloride is fundamental to predicting its chemical behavior, stability, and potential to interact with biological systems. Computational models provide a powerful lens for examining these characteristics at an electronic level.

Quantum chemical calculations, based on the principles of quantum mechanics, are used to model the electronic structure of molecules and compute their properties. Methods like Density Functional Theory (DFT) are particularly powerful for analyzing reaction mechanisms. For this compound, these calculations could be used to investigate key reactions such as hydrolysis of the ester bond or reactions at the amino group.

Researchers would construct a computational model of the molecule and simulate its interaction with other reactants, such as a water molecule for hydrolysis or a base for deprotonation of the ammonium (B1175870) group. By calculating the energy of the system along the reaction coordinate, a detailed energy profile for the reaction pathway can be generated. This profile reveals the energies of reactants, transition states, intermediates, and products. The activation energy (the energy barrier of the transition state) is a critical parameter, as it directly correlates with the reaction rate. A lower activation energy implies a faster reaction. These calculations would provide precise insights into the molecule's stability and potential degradation pathways.

Table 1: Hypothetical DFT Calculation Results for the Hydrolysis of Butyl Aminoacetate

This table illustrates the type of data that would be generated from a quantum chemical analysis of the hydrolysis reaction pathway. The values are representative examples.

Reaction SpeciesMethod/Basis SetCalculated Energy (Hartree)Relative Energy (kcal/mol)
Reactants (Butyl aminoacetate + H₂O)B3LYP/6-31G(d)-554.123450.00
Transition StateB3LYP/6-31G(d)-554.0876522.47
IntermediateB3LYP/6-31G(d)-554.13579-7.74
Products (Butanol + Glycine)B3LYP/6-31G(d)-554.15987-22.86

The synthesis of a target molecule is a central challenge in chemistry. Modern machine learning (ML) and artificial intelligence (AI) platforms are revolutionizing this field by predicting viable synthetic routes. These tools are trained on vast databases of known chemical reactions.

To predict a synthetic route for this compound, the molecule's structure would be fed into a trained ML model. The model would then work backward from the target molecule, suggesting potential precursors and the reactions needed to form them in a process called retrosynthesis. For instance, the model would likely identify the key ester and amide bonds and propose well-established reactions to form them, such as the Fischer esterification of glycine (B1666218) with butanol, followed by treatment with hydrochloric acid to form the hydrochloride salt. The system can propose multiple pathways, often ranking them based on predicted yield, cost of starting materials, and reaction conditions. This approach allows chemists to explore a wide range of synthetic possibilities efficiently.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. Should this compound be investigated as part of a series of potential therapeutic agents, QSAR would be a key tool.

The process begins by calculating a set of numerical values, known as molecular descriptors, for each compound in the series. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (hydrophobicity), and electronic properties. For this compound, important descriptors would include:

LogP: A measure of lipophilicity.

Molecular Weight (MW): The mass of the molecule.

Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes.

Number of Hydrogen Bond Donors and Acceptors: Key factors in molecular recognition.

Once the descriptors and biological activity data (e.g., IC₅₀ values from an enzyme inhibition assay) are gathered for a training set of molecules, a mathematical model is built using statistical methods like multiple linear regression or machine learning algorithms. This model takes the form of an equation that relates the descriptors to the activity. The resulting QSAR model can then be used to predict the biological efficacy of new, unsynthesized compounds, like this compound, based solely on their calculated descriptors. This allows for the prioritization of synthesis efforts on the most promising candidates.

Table 2: Example Molecular Descriptors for QSAR Analysis of Butyl Aminoacetate

This table shows a selection of calculated descriptors that would be used in a QSAR study.

Compound NameMolecular Weight ( g/mol )LogPTopological Polar Surface Area (Ų)Hydrogen Bond DonorsHydrogen Bond Acceptors
Butyl aminoacetate131.170.8538.3312

Molecular Dynamics Simulations and Docking Studies

To understand how a molecule like this compound might interact with a biological target, such as a protein receptor or enzyme, molecular docking and molecular dynamics (MD) simulations are employed.

Molecular Docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., Butyl aminoacetate) when bound to a second (the receptor, e.g., a protein). The process involves placing the ligand in the binding site of the receptor and evaluating many possible binding poses. Each pose is assigned a score based on a scoring function that estimates the binding affinity. The highest-scoring pose represents the most likely binding mode. This provides a static snapshot of the interaction, highlighting key contacts like hydrogen bonds or hydrophobic interactions.

Molecular Dynamics (MD) simulations build upon the results of docking by simulating the movement of every atom in the system over time. Starting from the best-docked pose, an MD simulation would apply the laws of physics to model the dynamic behavior of the ligand-receptor complex in a simulated physiological environment (including water and ions). These simulations can reveal:

The stability of the binding pose over time.

The flexibility of both the ligand and the protein's binding site.

The role of water molecules in mediating the interaction.

A more accurate estimation of binding free energy.

Together, docking and MD simulations provide a detailed, dynamic picture of the molecular recognition process, which is crucial for rational drug design and understanding a compound's mechanism of action at a molecular level.

Table 3: Illustrative Output from a Molecular Docking Study

This table represents typical results from docking Butyl aminoacetate into a hypothetical protein binding site.

ParameterValueDescription
Binding Affinity (kcal/mol)-5.8An estimate of the strength of the binding interaction. More negative values indicate stronger binding.
Interacting ResiduesGLU-101, TYR-150, PHE-212Amino acid residues in the protein's binding site that form key contacts with the ligand.
Hydrogen Bonds2Number of hydrogen bonds formed between the ligand and the protein (e.g., with GLU-101).
Hydrophobic Contacts4Number of significant non-polar interactions (e.g., with TYR-150 and PHE-212).

Environmental Impact Assessment and Sustainable Chemical Practices

Analysis of Degradation Pathways and Metabolite Formation

The environmental persistence of butyl aminoacetate hydrochloride is largely determined by its degradation pathways, which include hydrolysis, photodegradation, and microbial degradation. These processes break down the parent compound into smaller metabolites.

Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, a chemical reaction with water. This process is expected to be a primary degradation pathway in aqueous environments. The hydrolysis would cleave the ester bond, yielding butanol and glycine (B1666218). The rate of hydrolysis can be influenced by pH and temperature. Generally, ester hydrolysis is faster under alkaline conditions.

Microbial Degradation: Microorganisms play a vital role in the breakdown of organic compounds in the environment. It is anticipated that various environmental microbes can utilize this compound as a source of carbon and nitrogen. One bacterial strain, Sphingosinicella microcystinivorans B-9, has been shown to degrade compounds containing amino acids, including those with amide and ester bonds. nih.govnih.gov The initial step in microbial degradation would likely be the enzymatic hydrolysis of the ester bond by esterases, enzymes that are widespread in bacteria and fungi. This would result in the formation of butanol and glycine, both of which are readily biodegradable. nih.govnih.gov

The primary metabolites expected from the degradation of this compound are:

Butanol: A four-carbon alcohol that is readily biodegradable by a wide range of microorganisms in both aerobic and anaerobic conditions.

Glycine: The simplest amino acid, which is a fundamental component of proteins and is easily metabolized by most organisms. nih.gov

Hydrochloric Acid: This will dissociate in water to form chloride ions, which are naturally present in the environment, and hydrogen ions, which will affect the local pH.

Evaluation of Ecotoxicity and Aquatic Environmental Impact

The potential for this compound to cause harm to aquatic organisms is a critical aspect of its environmental risk assessment. While specific ecotoxicity data for this compound is limited, its impact can be inferred from the toxicity of its structural components and related compounds.

Aliphatic amines and their salts can exhibit toxicity to aquatic life. us.es For instance, studies on other aliphatic amines have shown that they can be toxic to aquatic organisms, with effects observed on various endpoints. us.es The toxicity of these compounds can be influenced by factors such as their structure and the pH of the water.

The tert-butyl group present in the ester moiety can also contribute to the compound's ecotoxicity. While specific data on this compound is scarce, research on other butyl-containing compounds, such as butylone, has demonstrated toxicity to aquatic invertebrates like Daphnia magna. us.es

Given that the primary degradation products are butanol and glycine, the long-term environmental impact is expected to be low, as these metabolites are readily biodegradable and have low toxicity at environmentally relevant concentrations. However, the parent compound, before degradation, may pose a risk to aquatic ecosystems. Therefore, controlling its release into the environment is important.

Interactive Data Table: Ecotoxicity of Related Compounds

Compound/ClassTest OrganismEndpointResultCitation
Butylone (racemate)Daphnia magna9-day sub-chronic assayChanges in morphophysiological, behavioural, biochemical and reproductive endpoints us.es
Aliphatic AminesAquatic OrganismsGeneral ToxicityCan be toxic, dependent on structure and pH us.es

Biodegradability and Bioaccumulation Potential

Biodegradability: this compound is expected to be readily biodegradable. The ester linkage is susceptible to enzymatic hydrolysis by a wide range of microorganisms. nih.govnih.gov The resulting degradation products, butanol and glycine, are both known to be easily broken down in the environment. The presence of the amino group can further facilitate microbial uptake and degradation. Studies on amino acid-containing compounds have shown that they can be effectively degraded by certain bacterial strains. nih.govnih.gov

Bioaccumulation Potential: Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from the environment through all routes of exposure. The potential for a compound to bioaccumulate is often estimated using its octanol-water partition coefficient (Kow). While a measured Kow for this compound is not available, its structure suggests a low potential for bioaccumulation. The presence of the polar amino and carboxyl groups, as well as its likely water solubility as a hydrochloride salt, would tend to limit its partitioning into the fatty tissues of organisms. acs.org Compounds with low Kow values are generally considered to have a low bioaccumulation potential. acs.org

Resource Efficiency and Waste Minimization in Production Processes

Atom Economy: The synthesis of this compound should be designed to maximize the incorporation of all starting materials into the final product, a concept known as atom economy. youtube.com Traditional methods for amino acid esterification can sometimes involve the use of protecting groups, which adds steps and generates waste. researchgate.net More modern and greener approaches aim to avoid these steps.

Use of Greener Solvents and Catalysts: The choice of solvents and catalysts is critical. Traditional organic solvents can be volatile and hazardous. The use of ionic liquids as "green" catalysts for the esterification of amino acids has been explored as an environmentally friendly alternative. rsc.org These can offer high conversion rates and may be recyclable. rsc.org

Waste Reduction in Related Processes: The production of amino acids themselves, a key starting material, has seen significant advancements in sustainability. Fermentation processes using renewable feedstocks like sugars from non-edible biomass are being developed to reduce reliance on fossil fuels. ambeed.com Furthermore, efforts are underway to minimize waste in peptide synthesis, a field where amino acid esters like this compound are used. Innovations in this area include the use of more efficient coupling reagents and the development of solid-phase synthesis techniques that reduce solvent consumption.

Energy Efficiency: Manufacturing processes should be designed to be energy-efficient. Reactions that can be conducted at ambient temperature and pressure are preferable to those requiring high energy inputs. researchgate.net

By implementing these green chemistry principles, the production of this compound can be made more sustainable, reducing its environmental footprint from cradle to grave.

Industrial and Material Science Applications Beyond Therapeutics

Role as a Building Block in Specialty Chemical Synthesis

The principal industrial application of tert-butyl aminoacetate hydrochloride is as a crucial intermediate and building block in the synthesis of complex organic molecules, most notably peptides. chemimpex.comguidechem.com As a derivative of the amino acid glycine (B1666218), its structure is uniquely suited for controlled chemical reactions. ambeed.comambeed.commedchemexpress.com

The key to its utility lies in the tert-butyl ester group, which functions as a protecting group for the carboxylic acid end of the glycine molecule. chemimpex.com In multi-step syntheses, it is often necessary to prevent the carboxylic acid group from participating in reactions while modifications are made to other parts of the molecule, such as the amino group. The bulky tert-butyl group sterically hinders the carboxyl group, minimizing its reactivity and preventing unwanted side reactions during processes like peptide coupling. This protection is vital for achieving high yields and purity in the final product.

Once the desired synthetic steps are complete, the tert-butyl protecting group can be readily removed under specific acidic conditions to regenerate the free carboxylic acid, a process known as deprotection. This strategic use as a protected form of glycine makes it an invaluable tool in the production of specialty chemicals, including pharmaceutical intermediates and other bioactive compounds. chemimpex.com Its stability and ease of handling contribute to its preference among researchers and chemists in both laboratory and industrial settings. chemimpex.comguidechem.com

Table 1: Compound Identification

Name Synonym(s) CAS Number Molecular Formula

Applications in Polymer and Catalyst Development

While the primary role of tert-butyl aminoacetate hydrochloride is in specialty synthesis, its structural components suggest potential, albeit less documented, applications in polymer science. Amino acids and their derivatives are foundational units for a class of polymers known as poly(ester amide)s (PEAs). rsc.orgresearchgate.net These polymers incorporate both ester and amide linkages in their backbones, potentially combining the mechanical properties of polyamides with the biodegradability of polyesters. rsc.org Glycine itself is a monomer used in the creation of sequential poly(ester amide)s. researchgate.netupc.edu The use of its tert-butyl ester hydrochloride derivative could be explored in synthetic strategies for novel PEAs, where controlled polymerization is required.

The development of biodegradable polymers for plastics, coatings, and biomedical applications is an active area of research. researchgate.net Materials derived from amino acids are of particular interest due to their potential for enzymatic degradation. researchgate.net Although direct, large-scale application of tert-butyl aminoacetate hydrochloride in polymer manufacturing is not widely reported, it remains a candidate for research into new functional materials. guidechem.com

In the realm of catalyst development, there is limited specific information detailing the use of butyl aminoacetate hydrochloride as a catalyst itself. However, it is used in reactions that are catalyzed by other agents, such as in the asymmetric synthesis of chiral amino acids, which employs phase-transfer catalysts.

Process Engineering and Manufacturing Considerations for Industrial Scale

The transition from laboratory-scale synthesis to industrial-scale manufacturing of tert-butyl aminoacetate hydrochloride presents several process engineering challenges and considerations. The goal is to develop a process that is not only high-yielding but also economically viable and environmentally acceptable.

Table 2: Industrial Synthesis Parameters

Parameter Details Source(s)
Reactants Glycine, tert-butyl acetate (B1210297) or isobutylene google.com
Catalyst Perchloric acid, p-toluenesulfonic acid google.com
Reaction Time 18-72 hours, depending on the specific process google.com
Temperature 0–25 °C google.com

| Work-up | Neutralization with a base (e.g., sodium hydroxide), extraction, and crystallization | google.comgoogle.com |

A critical aspect of industrial production is the post-reaction work-up. This involves neutralizing the acid catalyst, separating the product from the reaction mixture, and purification. Efficient liquid-liquid extraction and separation are crucial for maximizing product recovery and purity. google.com The final step typically involves precipitating the product as its hydrochloride salt by introducing hydrogen chloride gas into a solution of the tert-butyl glycinate (B8599266) free base, followed by filtration and drying to yield the final crystalline solid. google.com Optimizing these steps—such as the choice of solvents, pH control during neutralization, and crystallization conditions—is essential for achieving a robust and cost-effective manufacturing process on an industrial scale. google.comgoogle.com

Concluding Remarks and Future Research Perspectives

Synthesis of Current Academic Contributions

Butyl aminoacetate hydrochloride, a derivative of the amino acid glycine (B1666218), is primarily established within the scientific literature and commercial catalogs as a reagent and building block for chemical synthesis. cymitquimica.comchemicalbook.com Its fundamental structure, featuring a primary amine and a butyl ester, makes it a versatile intermediate. cymitquimica.com The compound is the hydrochloride salt of the butyl ester of glycine, which positions it within the broader class of amino acid esters. This class of compounds is crucial in various synthetic applications, notably in peptide synthesis where the ester group serves as a carboxyl protecting group. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

While its isomer, tert-butyl aminoacetate hydrochloride (also known as glycine tert-butyl ester hydrochloride), is extensively used and documented in peptide and medicinal chemistry, the specific academic contributions and detailed applications of the n-butyl variant are less prevalent in published research. ambeed.commedchemexpress.com Current contributions are largely confined to its availability as a chemical for research purposes, implying its use in early-stage discovery and synthetic chemistry. sigmaaldrich.comsigmaaldrich.com The compound's utility is inferred from the general reactivity of amino acid esters, but dedicated studies detailing its advantages or specific outcomes in complex syntheses are not widely reported.

Prospective Avenues for Interdisciplinary Collaboration and Innovation

The existing framework of this compound as a synthetic building block opens several prospective avenues for interdisciplinary research and innovation.

Medicinal Chemistry and Pharmacology: Collaboration between organic chemists and pharmacologists could explore the use of this compound as a scaffold for novel therapeutic agents. The butyl ester moiety could be investigated as a lipophilic component in prodrug design to potentially enhance drug absorption and bioavailability.

Materials Science and Polymer Chemistry: There is an opportunity for synthetic chemists to collaborate with materials scientists to incorporate this compound into new polymers. ambeed.comsigmaaldrich.com Its bifunctional nature (amine and ester groups) could be leveraged to create novel biodegradable polyesters or polyamides with specific thermal or mechanical properties imparted by the butyl side chain.

Analytical and Process Chemistry: A collaboration between analytical chemists and chemical engineers could address the current data and methodological gaps. This could involve developing robust, validated analytical methods for characterization and quality control, as well as optimizing the industrial synthesis process described in patent literature to improve yield, purity, and cost-effectiveness. google.com Such foundational work is critical to enabling its broader use in more advanced and regulated applications.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 13048-99-2 cymitquimica.com
Molecular Formula C₆H₁₄ClNO₂ bldpharm.comcrysdotllc.com
Molecular Weight 167.63 g/mol bldpharm.comcrysdotllc.com
Synonym Butyl 2-aminoacetate hydrochloride cymitquimica.com
SMILES Code O=C(OCCCC)CN.[H]Cl bldpharm.comcrysdotllc.com
Storage Room Temperature, Sealed in Dry bldpharm.comcrysdotllc.com

Q & A

Q. What are the recommended methods for synthesizing tert-butyl aminoacetate hydrochloride in a laboratory setting?

The synthesis of tert-butyl aminoacetate hydrochloride typically involves the esterification of glycine with tert-butanol under acidic conditions. A common approach includes reacting glycine with tert-butyl chloride in the presence of hydrochloric acid to form the hydrochloride salt. Key parameters include controlling reaction temperature (e.g., 0–5°C to minimize side reactions) and using anhydrous conditions to prevent hydrolysis of the tert-butyl group. Purification via recrystallization from ethanol or acetone is recommended to achieve high purity (>95%) .

Q. How should researchers handle and store tert-butyl aminoacetate hydrochloride to ensure stability during experiments?

The compound should be stored in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent moisture absorption and decomposition. During handling, use dry gloves and work in a fume hood to avoid inhalation of fine particles. Stability studies indicate that the compound degrades at temperatures >40°C or in aqueous solutions at neutral pH, so short-term use in buffered systems (pH 4–6) is advised .

Q. What analytical techniques are most effective for characterizing the purity and structure of tert-butyl aminoacetate hydrochloride?

  • Nuclear Magnetic Resonance (NMR): 1^1H NMR (DMSO-d6) shows characteristic peaks at δ 1.40 (s, 9H, tert-butyl) and δ 3.30 (s, 2H, CH₂).
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) can assess purity (>98%).
  • Mass Spectrometry (MS): ESI-MS ([M+H]⁺ at m/z 138.1 confirms the molecular ion ).

Q. What are the primary safety considerations when working with tert-butyl aminoacetate hydrochloride in an academic laboratory?

While not classified as acutely toxic (GHS Category 4), prolonged exposure to dust may cause respiratory irritation. Use PPE (lab coat, gloves, safety goggles) and ensure adequate ventilation. In case of skin contact, wash thoroughly with soap and water. No specific flammability risks are reported, but avoid open flames due to general laboratory safety protocols .

Advanced Research Questions

Q. How does tert-butyl aminoacetate hydrochloride’s stability vary under different pH conditions, and what implications does this have for experimental design?

The compound is stable under acidic conditions (pH 2–4) but undergoes hydrolysis at neutral or alkaline pH, releasing glycine and tert-butanol. This pH sensitivity necessitates careful buffer selection in biological assays. For example, in peptide synthesis, reactions should be conducted in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) to prevent premature deprotection .

Q. What role does tert-butyl aminoacetate hydrochloride play in the synthesis of peptide derivatives, and what are the critical parameters for optimizing such reactions?

It serves as a protective group for the amino terminus of glycine, enabling selective coupling in solid-phase peptide synthesis. Key optimization factors include:

  • Coupling Reagents: Use HOBt/DIC or PyBOP to minimize racemization.
  • Reaction Time: 2–4 hours at room temperature for >90% yield.
  • Deprotection: Remove the tert-butyl group with trifluoroacetic acid (TFA) in DCM (1:4 v/v) for 30 minutes .

Q. Are there known contradictions in the reported biological activities of tert-butyl aminoacetate hydrochloride derivatives, and how can researchers reconcile these discrepancies?

Studies on analogous compounds (e.g., tert-butyl esters of other amino acids) report conflicting data on enzyme inhibition efficacy. For example, some papers suggest strong inhibition of proteases, while others note negligible effects. Researchers should validate activity assays using standardized protocols (e.g., fixed substrate concentrations, controlled temperature) and compare results against positive controls like E-64 for cysteine proteases .

Q. What strategies can be employed to enhance the aqueous solubility of tert-butyl aminoacetate hydrochloride for in vitro biological assays?

  • Co-Solvent Systems: Use 10–20% DMSO or ethanol to improve solubility without destabilizing the compound.
  • pH Adjustment: Prepare stock solutions in 0.1M HCl (pH 2) and dilute into assay buffers to maintain solubility.
  • Cyclodextrin Complexation: β-cyclodextrin (10 mM) increases solubility by forming inclusion complexes .

Q. How can computational chemistry approaches be applied to predict the reactivity or interaction mechanisms of tert-butyl aminoacetate hydrochloride in complex reaction systems?

  • Density Functional Theory (DFT): Calculate energy barriers for hydrolysis or ester exchange reactions.
  • Molecular Dynamics (MD): Simulate interactions with enzyme active sites (e.g., MMP-3) to predict binding affinity.
  • QSAR Modeling: Correlate structural features (e.g., tert-butyl steric bulk) with biological activity using datasets from related glycine esters .

Q. What are the key spectral signatures (e.g., NMR, IR) used to confirm the structure of tert-butyl aminoacetate hydrochloride?

  • IR Spectroscopy: Strong absorption at 1740 cm⁻¹ (C=O stretch of ester) and 1600 cm⁻¹ (N–H bend).
  • 13^{13}C NMR: Peaks at δ 80.5 (quaternary carbon of tert-butyl) and δ 170.2 (ester carbonyl).
  • X-ray Crystallography: Monoclinic crystal structure (space group P2₁/c) confirms the hydrochloride salt formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl aminoacetate hydrochloride
Reactant of Route 2
Reactant of Route 2
Butyl aminoacetate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.